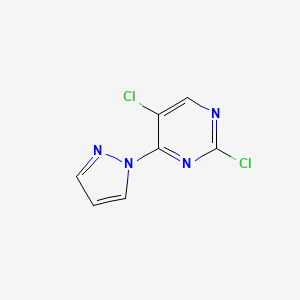![molecular formula C11H7ClF3N3O B11721937 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11721937.png)
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the pyridine ring.
Scientific Research Applications
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups on the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro substituents but lacks the methoxyimino and prop-2-enenitrile groups.
3-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the chloro group and lacks the additional functional groups.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: This compound has an ethylamine group instead of the methoxyimino and prop-2-enenitrile groups.
Uniqueness
The uniqueness of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H7ClF3N3O |
|---|---|
Molecular Weight |
289.64 g/mol |
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyiminomethyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H7ClF3N3O/c1-19-18-5-7(4-16)2-10-9(12)3-8(6-17-10)11(13,14)15/h2-3,5-6H,1H3 |
InChI Key |
HAJUNRVTTBSSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


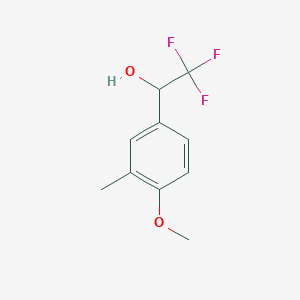
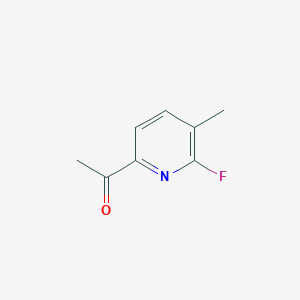
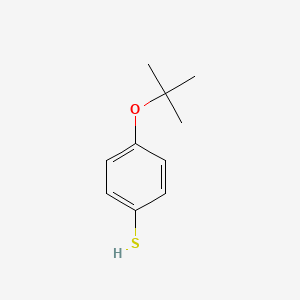
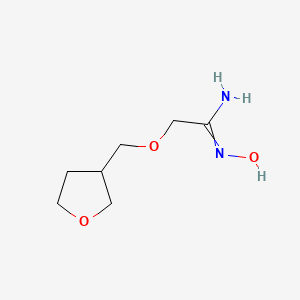
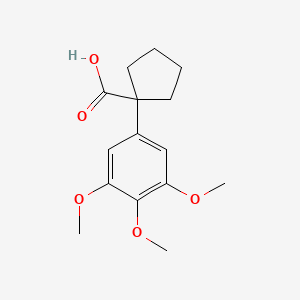
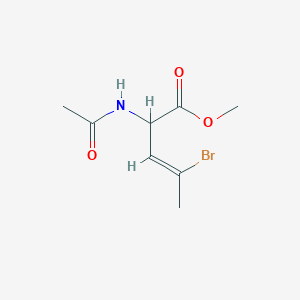


![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)
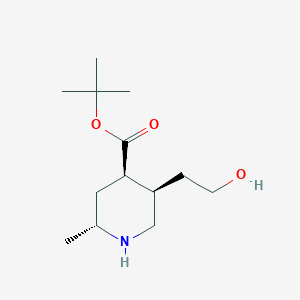
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)
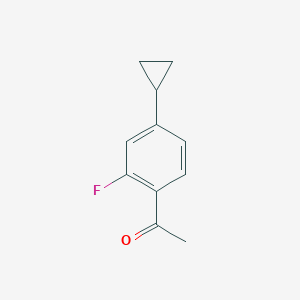
![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)
